molecular formula C3H4BrCl B1337105 1-Propene, 3-bromo-1-chloro- CAS No. 3737-00-6

1-Propene, 3-bromo-1-chloro-

Cat. No.: B1337105
CAS No.: 3737-00-6
M. Wt: 155.42 g/mol
InChI Key: AHUWMUAVZFJTOC-UHFFFAOYSA-N
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Description

1-Propene, 3-bromo-1-chloro- is an organohalogen compound with the molecular formula C3H5BrCl. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable intermediate in organic synthesis .

Preparation Methods

1-Propene, 3-bromo-1-chloro- can be synthesized through the free-radical addition of hydrogen bromide to allyl chloride. The reaction typically involves the use of benzoyl peroxide as a radical initiator. The reaction conditions include a molar ratio of 1:1:0.001-0.03 for allyl chloride, hydrogen bromide, and benzoyl peroxide, respectively . This method is efficient and allows for the large-scale production of the compound.

Chemical Reactions Analysis

1-Propene, 3-bromo-1-chloro- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or other substituted compounds.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of more complex molecules.

Common reagents used in these reactions include sodium hydroxide, hydrogen bromide, and various radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Propene, 3-bromo-1-chloro- involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is due to the presence of both bromine and chlorine atoms, which can be displaced by nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Propene, 3-bromo-1-chloro- can be compared with other similar compounds, such as:

    1-Bromo-3-chloropropane: This compound has a similar structure but differs in the position of the double bond.

    1-Bromo-2-propene: This compound has a bromine atom attached to the second carbon of the propene chain.

The uniqueness of 1-Propene, 3-bromo-1-chloro- lies in its specific reactivity and the ability to introduce both bromine and chlorine atoms into organic molecules, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

3-bromo-1-chloroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl/c4-2-1-3-5/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUWMUAVZFJTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309361
Record name 1-Propene, 3-bromo-1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3737-00-6
Record name 1-Propene, 3-bromo-1-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3737-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 3-bromo-1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-chloroprop-1-ene
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